molecular formula C10H5F2NOS B7989940 2-(2,4-Difluorobenzoyl)thiazole

2-(2,4-Difluorobenzoyl)thiazole

Cat. No.: B7989940
M. Wt: 225.22 g/mol
InChI Key: VMMVNQLBJGXXDC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 2,4-difluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The presence of fluorine atoms in the benzoyl group can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)thiazole typically involves the reaction of 2,4-difluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The biological activity of 2-(2,4-Difluorobenzoyl)thiazole is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, it may inhibit microbial growth by targeting bacterial enzymes involved in cell wall synthesis . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorobenzoyl)thiazole: Similar structure but with chlorine atoms instead of fluorine.

    2-(2,4-Dimethylbenzoyl)thiazole: Contains methyl groups instead of fluorine atoms.

    2-(2,4-Dinitrobenzoyl)thiazole: Features nitro groups in place of fluorine atoms.

Uniqueness

2-(2,4-Difluorobenzoyl)thiazole is unique due to the presence of fluorine atoms, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. Fluorine atoms can also improve the compound’s metabolic stability and reduce its toxicity .

Properties

IUPAC Name

(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVNQLBJGXXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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